molecular formula C11H13N3 B1413437 (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene CAS No. 1807940-81-3

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1413437
CAS No.: 1807940-81-3
M. Wt: 187.24 g/mol
InChI Key: WQSJULZJSLFSKN-LLVKDONJSA-N
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Description

(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an azido group (-N₃) attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-chloro-7-methyl-1,2,3,4-tetrahydronaphthalene, reacts with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

Major Products

    Reduction: 1-Amino-7-methyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Iminophosphorane derivatives.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.

    Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, through click chemistry reactions.

Mechanism of Action

The mechanism of action of (1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene largely depends on the specific reaction it undergoes. For example:

    Reduction: The azido group is reduced to an amine, which can then participate in further chemical transformations.

    Cycloaddition: The azido group reacts with alkynes to form triazoles, which are stable and can serve as linkers in bioconjugation and materials science.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group at the 7-position.

    1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but different stereochemistry.

Uniqueness

(1R)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific stereochemistry and the presence of both an azido group and a methyl group, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSJULZJSLFSKN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2N=[N+]=[N-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
(1R)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene

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